1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
Description
1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one is a heterocyclic compound featuring a thiazole ring fused with a dihydroimidazole moiety and an acetophenone core. Its molecular architecture includes a 5-ethyl-substituted 4,5-dihydro-1,3-thiazole group linked via an amino bridge to a para-substituted phenyl ring.
Properties
IUPAC Name |
1-[4-[(5-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-12-8-14-13(17-12)15-11-6-4-10(5-7-11)9(2)16/h4-7,12H,3,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGIEEQCVPLFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN=C(S1)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the nucleophilic addition reaction of an appropriate thiazole precursor with an amine derivative under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetone. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The thiazole ring plays a crucial role in these interactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups : Compounds with nitro (e.g., 39, 41) or trifluoromethyl (41) substituents exhibit higher molecular weights and distinct IR absorption for C=O and C=N bonds compared to the ethyl-substituted target compound .
- Planarity and Conformation : X-ray studies of analogous thiadiazoles (e.g., in ) reveal near-planar arrangements of aromatic rings (e.g., dihedral angles ~80°) to minimize steric hindrance, a feature likely shared by the target compound.
- Thermal Stability : Melting points vary significantly; for example, the sulfoximide derivative 1f (137.3–138.5°C) suggests higher crystallinity than nitro-substituted analogs.
Research Findings and Implications
- Structural Insights : Computational studies (e.g., DFT in ) and X-ray crystallography () highlight the role of substituents in modulating bond lengths (e.g., C(13)-C(14) = 1.379 Å in thiadiazoles ) and intermolecular interactions.
- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., trifluoromethyl in 41) reduces reaction yields (63–79% ), whereas simpler analogs (e.g., 1f) achieve higher purity.
- Applications: Thiazole-ethanones are explored as kinase inhibitors or antimicrobial agents, with electronic tunability via substituents (e.g., nitro, sulfoximide) .
Biological Activity
1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one, also known by its CAS number 854137-76-1, is a thiazole-containing compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula : C13H16N2OS
Molar Mass : 248.34 g/mol
Structural Formula :
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-integrated compounds often display enhanced activity due to structural features such as electron-donating groups on the phenyl ring.
Case Study: Cytotoxicity Assays
In vitro studies have shown that derivatives of thiazole, including this compound, exhibit potent cytotoxicity against cell lines such as Jurkat and HT-29. The IC50 values for these compounds typically range from 10 µM to 30 µM, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Jurkat | <30 |
| Compound A | HT-29 | 23.30 ± 0.35 |
| Compound B | U251 | <10 |
Antioxidant Activity
Thiazole derivatives have also been evaluated for their antioxidant properties. The compound has shown promising results in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
Research Findings
A comparative analysis demonstrated that thiazole-based compounds can exhibit antioxidant activity comparable to standard antioxidants like ascorbic acid. The DPPH radical scavenging assay indicated that certain modifications in the thiazole structure could enhance antioxidant efficacy .
Antimicrobial Properties
Thiazoles are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess inhibitory effects against various bacterial strains.
Case Study: Antimicrobial Testing
In vitro tests revealed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that the presence of the thiazole ring is essential for antimicrobial efficacy .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and function.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one, and how can reaction conditions be optimized?
- Methodology : Start with a condensation reaction between a substituted acetophenone derivative (e.g., 4-aminoacetophenone) and a thiazole-containing hydrazine analog. Use reflux conditions in ethanol or acetic acid with catalytic piperidine or HCl (as in ). Monitor reaction progress via TLC (10% ethyl acetate/hexane). Optimize by varying temperature (60–80°C), reaction time (3–6 hours), and stoichiometric ratios. Purify via recrystallization (methanol/ethanol) or column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
- Methodology :
- NMR : Analyze the thiazole NH proton (δ 10–12 ppm in DMSO-d6), ethanone carbonyl (δ 2.5–3.5 ppm for CH3, δ 190–210 ppm in 13C), and aromatic protons (δ 6.5–8.0 ppm) .
- IR : Identify C=O stretch (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of ethanone group or thiazole ring cleavage) .
Q. How can common impurities during synthesis be identified and removed?
- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted starting materials or byproducts. Optimize recrystallization solvents (e.g., ethanol for polar impurities) or employ preparative TLC for small-scale purification .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond length/angle discrepancies) be resolved for this compound?
- Methodology : Refine X-ray diffraction data using SHELXL ( ) to adjust thermal parameters and occupancy factors. Cross-validate with DFT-optimized geometries (e.g., Gaussian 09) or electron density maps from Multiwfn ( ). For twinned crystals, apply twin law refinement in SHELXTL .
Q. What computational approaches are suitable for analyzing electronic properties, and how do they predict reactivity?
- Methodology :
- Electrostatic Potential (ESP) : Use Multiwfn to map ESP surfaces, identifying nucleophilic/electrophilic sites (e.g., thiazole NH for hydrogen bonding) .
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (DFT/B3LYP/6-311G**) to assess charge-transfer interactions and regioselectivity in reactions .
Q. How does the conformation of the 4,5-dihydro-1,3-thiazole ring influence molecular packing in the crystal lattice?
- Methodology : Analyze X-ray data (e.g., torsion angles C-S-C-N) to determine ring puckering. Use Mercury software to visualize intermolecular interactions (e.g., C-H···O/N hydrogen bonds, π-π stacking). Compare with similar structures ( ) to identify packing trends .
Q. What strategies mitigate non-bonded repulsions in derivatives with bulky substituents?
- Methodology : Introduce steric shielding via para-substituted aryl groups (e.g., 4-bromophenyl in ) to minimize torsional strain. Validate using conformational analysis (Molecular Mechanics, MMFF94 force field) .
Methodological Considerations
- Crystallography : For accurate space group assignment, collect high-resolution data (θ > 25°) and check for systematic absences. Use PLATON to validate symmetry operations .
- Synthesis Scalability : Transition from batch to flow chemistry for improved yield and reproducibility, particularly for thiazole ring closure steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
